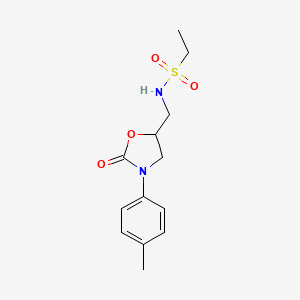

N-((2-Oxo-3-(p-Tolyl)oxazolidin-5-yl)methyl)ethansulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36. The purity is usually 95%.

BenchChem offers high-quality N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher haben das antimikrobielle Potenzial dieser Verbindung untersucht. Sie wurde auf ihre Fähigkeit zur Hemmung des Bakterienwachstums untersucht, was sie im Kontext der Entwicklung neuer Antibiotika oder antimikrobieller Mittel relevant macht .

- Die antioxidative Aktivität der Verbindung wurde untersucht. Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Schaden, und Verbindungen wie diese können zu therapeutischen Strategien für oxidative-Stress-bedingte Krankheiten beitragen .

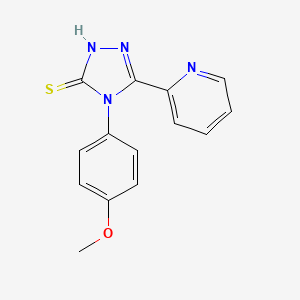

- N-((2-Oxo-3-(p-Tolyl)oxazolidin-5-yl)methyl)ethansulfonamid dient als Vorläufer für die Synthese neuartiger 1,2,3-Triazol-Derivate. Diese heterozyklischen Verbindungen haben vielfältige Anwendungen, darunter Pharmazeutika und Agrochemikalien .

- Neben 1,2,3-Triazolen wurde die Verbindung auch zur Synthese von 1,2,4-Triazol-Derivaten verwendet. Diese Verbindungen weisen interessante biologische Aktivitäten auf und könnten Anwendungen in der Medikamentenentwicklung finden .

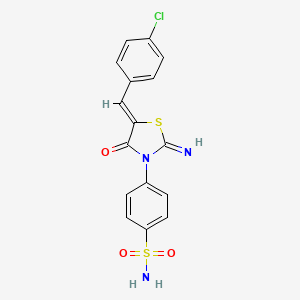

- Pyrazole, eine weitere Klasse heterozyklischer Verbindungen, wurden unter Verwendung dieser Verbindung als Ausgangsmaterial synthetisiert. Pyrazole wurden auf ihre pharmakologischen Eigenschaften untersucht, darunter entzündungshemmende und Antitumorwirkungen .

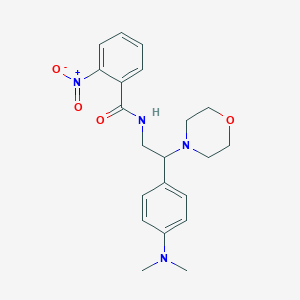

- Die Verbindung war an der Synthese von Triazolopyrimidin-Derivaten beteiligt. Diese kondensierten Heterocyclen haben potenzielle Anwendungen in der Medikamentenentwicklung und anderen Bereichen .

Antibakterielle Aktivität

Antioxidative Eigenschaften

Synthese von Triazol-Derivaten

1,2,4-Triazol-Derivate

Pyrazol-Derivate

Triazolopyrimidin-Derivate

Zusammenfassend lässt sich sagen, dass this compound vielversprechend in der antimikrobiellen Forschung, in antioxidativen Studien und in der Synthese verschiedener heterozyklischer Derivate ist. Seine vielseitigen Eigenschaften machen es zu einem interessanten Kandidaten für weitere Untersuchungen und Anwendungen in verschiedenen wissenschaftlichen Kontexten . Wenn Sie weitere Informationen zu einem bestimmten Aspekt wünschen, können Sie gerne fragen! 😊

Wirkmechanismus

Target of Action

The compound, also known as N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide, is an oxazolidinone class antibiotic . The primary targets of this compound are certain Gram-positive bacterial infections .

Mode of Action

This compound inhibits bacterial protein synthesis . It is effective against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus pneumoniae .

Biochemical Pathways

The compound affects the protein synthesis pathway in bacteria. By inhibiting this pathway, it prevents the bacteria from producing essential proteins, which ultimately leads to their death .

Pharmacokinetics

Similar compounds in the oxazolidinone class, such as tedizolid, have been shown to have good oral bioavailability .

Result of Action

The result of the compound’s action is the effective treatment of certain Gram-positive bacterial infections . It is generally more effective and more tolerable than linezolid, another member of the oxazolidinone class .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide are closely tied to its role in the synthesis of rivaroxaban . This compound interacts with various enzymes and proteins during this process . The nature of these interactions is complex and involves multiple stages of reaction and crystallization .

Cellular Effects

The cellular effects of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide are not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, has significant effects on cell function, particularly in relation to coagulation pathways .

Molecular Mechanism

The molecular mechanism of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide involves its role in the synthesis of rivaroxaban . This process involves binding interactions with other molecules, leading to changes in the structure and function of the resulting compound .

Temporal Effects in Laboratory Settings

The temporal effects of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide in laboratory settings are primarily observed in the context of its role in the synthesis of rivaroxaban . This process involves a series of reactions and crystallizations, which can be influenced by factors such as temperature and time .

Dosage Effects in Animal Models

As N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide is used in the synthesis of rivaroxaban, its dosage effects in animal models are indirectly observed through the effects of rivaroxaban . Rivaroxaban has been shown to have dose-dependent effects in animal models, with higher doses leading to increased anticoagulant activity .

Metabolic Pathways

The metabolic pathways involving N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide are primarily related to its role in the synthesis of rivaroxaban . This process involves a series of reactions that transform this compound into the final product .

Transport and Distribution

The transport and distribution of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide within cells and tissues are not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, is known to be distributed throughout the body and can interact with various cells and tissues .

Subcellular Localization

The subcellular localization of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide is not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, can interact with various subcellular components, particularly those involved in coagulation pathways .

Eigenschaften

IUPAC Name |

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-20(17,18)14-8-12-9-15(13(16)19-12)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTUXTONIUWKEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)

![4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2416586.png)

![N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2416592.png)

![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)

![phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2416598.png)

![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)